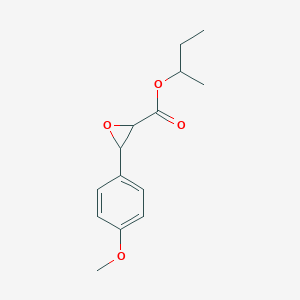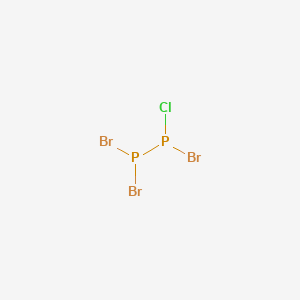
1,1,2-Tribromo-2-chlorodiphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Tribromo-2-chlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three bromine atoms and one chlorine atom attached to a diphosphane backbone
Méthodes De Préparation
The synthesis of 1,1,2-Tribromo-2-chlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1,2-Tribromo-2-chlorodiphosphane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2-Tribromo-2-chlorodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: There is interest in its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1,2-Tribromo-2-chlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,2-Tribromo-2-chlorodiphosphane can be compared to other similar compounds such as 1,1,1-Tribromo-2,2,2-trichloroethane and 1,1,2-Tribromoethane. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the diphosphane backbone in this compound makes it unique and gives it distinct chemical behavior.
Similar Compounds
1,1,1-Tribromo-2,2,2-trichloroethane: A compound with three bromine and three chlorine atoms attached to an ethane backbone.
1,1,2-Tribromoethane: A compound with three bromine atoms attached to an ethane backbone.
Propriétés
Numéro CAS |
157252-04-5 |
|---|---|
Formule moléculaire |
Br3ClP2 |
Poids moléculaire |
337.11 g/mol |
Nom IUPAC |
dibromo-[bromo(chloro)phosphanyl]phosphane |
InChI |
InChI=1S/Br3ClP2/c1-5(2)6(3)4 |
Clé InChI |
CSOMKJLELMZSEM-UHFFFAOYSA-N |
SMILES canonique |
P(P(Br)Br)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

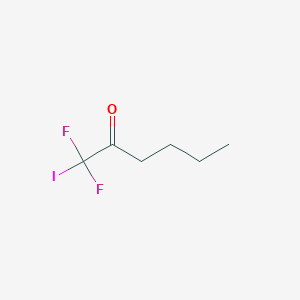

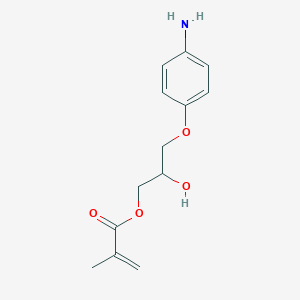
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
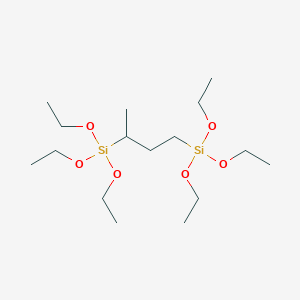
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
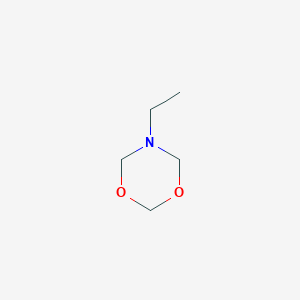
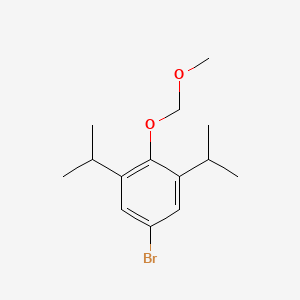
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
